

W1131: A Potent STAT3 Inhibitor for Inducing Ferroptosis in Gastric Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: W1131

Cat. No.: B12390785

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

W1131 is a novel and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Research has identified **W1131** as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, in gastric cancer cells. By targeting the STAT3 signaling pathway, **W1131** offers a promising therapeutic strategy to suppress tumor growth and overcome chemoresistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of **W1131**, intended for researchers and professionals in the field of drug development.

Discovery and Chemical Properties

W1131 was identified as a potent STAT3 inhibitor through dedicated research efforts.[2] While the specific synthesis protocol for **W1131** is not publicly available, its chemical structure and properties have been characterized. **W1131** belongs to the class of imidazo[1,2-a]pyridine derivatives. The synthesis of related compounds often involves multi-step reactions to construct the core heterocyclic scaffold and introduce various functional groups.[3][4][5][6]

Table 1: Chemical and Physical Properties of **W1131**[7]

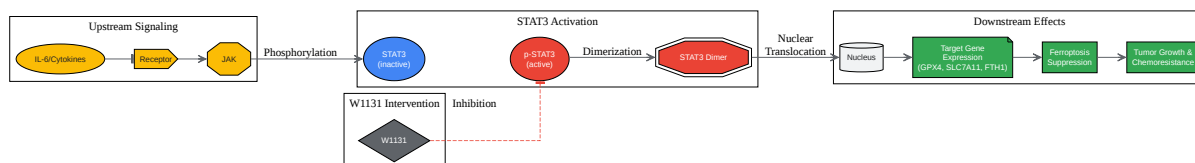
Property	Value
IUPAC Name	5-nitro-N-(4-(7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)furan-2-carboxamide
CAS Number	2740522-79-4
Molecular Formula	C23H19N5O4
Molecular Weight	429.44 g/mol
Appearance	Crystalline solid
Purity	Available at various purities from commercial suppliers
Solubility	Soluble in DMSO

Mechanism of Action: STAT3 Inhibition and Ferroptosis Induction

W1131 exerts its anti-cancer effects by directly inhibiting the STAT3 signaling pathway. STAT3 is a key transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis, while also contributing to chemoresistance in various cancers, including gastric cancer.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The inhibitory action of **W1131** on STAT3 leads to the induction of ferroptosis. Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[\[11\]](#)[\[12\]](#) **W1131**-mediated STAT3 inhibition downregulates the expression of key genes involved in protecting cells from ferroptosis, such as GPX4, SLC7A11, and FTH1.[\[2\]](#)

Below is a diagram illustrating the proposed signaling pathway of **W1131**.



[Click to download full resolution via product page](#)

Caption: **W1131** inhibits STAT3 phosphorylation, leading to ferroptosis.

Quantitative Data

The efficacy of **W1131** has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inhibiting the proliferation of gastric cancer cell lines.

Table 2: In Vitro Efficacy of **W1131** in Gastric Cancer Cell Lines^[1]

Cell Line	IC50 (μM)	Assay	Duration
AGS	1.28	CCK-8	72 hours
MGC-803	0.79	CCK-8	72 hours

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of **W1131**.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of **W1131** on the proliferation of gastric cancer cells.

Materials:

- Gastric cancer cell lines (e.g., AGS, MGC-803)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- 96-well plates
- **W1131** stock solution (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with a serial dilution of **W1131** (or DMSO as a vehicle control) for 72 hours.
- Add 10 μ L of CCK-8 solution to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control.
- Determine the IC₅₀ value by plotting cell viability against the logarithm of **W1131** concentration.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To assess the inhibitory effect of **W1131** on STAT3 phosphorylation.

Materials:

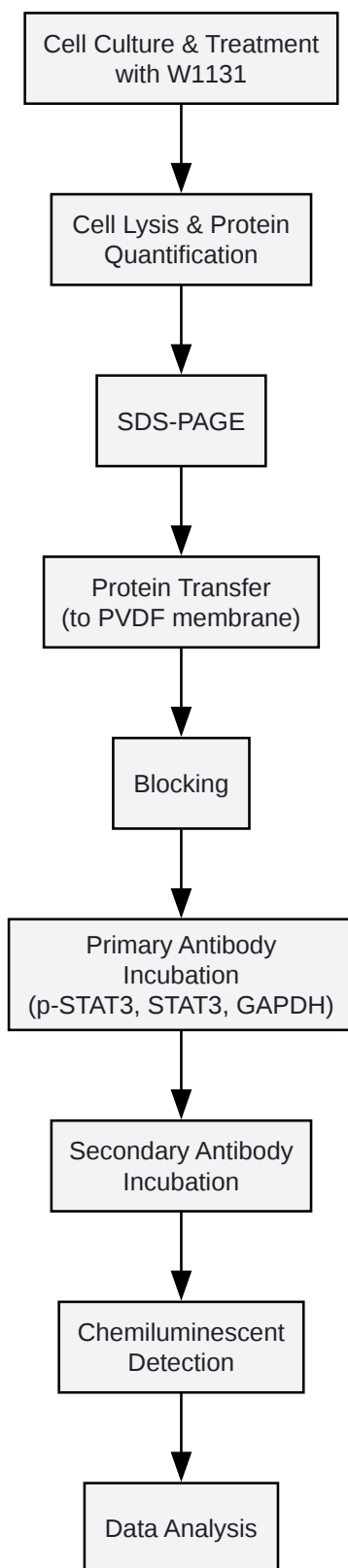
- Gastric cancer cells

- 6-well plates
- **W1131** stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (5% non-fat milk in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **W1131** for the desired time.
- Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane and apply ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize the phospho-STAT3 level to total STAT3 or GAPDH.



[Click to download full resolution via product page](#)

Caption: Workflow for Western Blot Analysis of STAT3 Phosphorylation.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **W1131** in a mouse model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Gastric cancer cells (e.g., MGC-803)
- **W1131** formulation for intraperitoneal (i.p.) injection
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject gastric cancer cells into the flank of the mice.
- When tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer **W1131** (e.g., 3 mg/kg and 10 mg/kg) or vehicle control via i.p. injection daily for a specified period (e.g., 2 weeks).^[1]
- Measure tumor volume and body weight regularly.
- At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

W1131 is a promising STAT3 inhibitor with demonstrated preclinical efficacy in gastric cancer models. Its unique mechanism of inducing ferroptosis provides a novel therapeutic avenue for this challenging disease. The experimental protocols detailed in this guide offer a framework for further investigation and development of **W1131** and other STAT3-targeting compounds. Further research is warranted to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 4. US20060084806A1 - Processes for the preparation of imidazo[1,2-a] pyridine derivatives - Google Patents [patents.google.com]
- 5. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2018008929A1 - Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
- 8. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT3 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and Biological Significances of a Ferroptosis-Related Gene Signature in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis-Related Genes Are Potential Therapeutic Targets and the Model of These Genes Influences Overall Survival of NSCLC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [W1131: A Potent STAT3 Inhibitor for Inducing Ferroptosis in Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390785#discovery-and-synthesis-of-the-w1131-molecule]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com